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Compound of Interest

Compound Name: 3-Bromo-5-chloro-2-fluorophenol

CAS No.: 1804897-55-9

Cat. No.: B1529030

Get Quote

Halogenated phenols are a cornerstone of modern medicinal chemistry and materials science.

The introduction of halogen atoms onto a phenol scaffold imparts profound changes to its

physicochemical properties, including lipophilicity, metabolic stability, and binding interactions

with biological targets. The specific compound, 3-Bromo-5-chloro-2-fluorophenol, represents

a highly functionalized building block where the precise arrangement of three different halogens

(F, Cl, Br) and a hydroxyl group offers a unique combination of steric and electronic properties.

This guide elucidates the technical considerations for synthesizing, purifying, and

characterizing this molecule, providing a foundation for its effective use in research and

development.

Physicochemical and Structural Properties
A molecule's utility is fundamentally dictated by its structure and resulting physical properties.

Understanding these characteristics is the first step in designing its application.

IUPAC Nomenclature and Identification
IUPAC Name: 3-Bromo-5-chloro-2-fluorophenol[1]
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CAS Number: 1804897-55-9[1]

Molecular Formula: C₆H₃BrClFO[1]

Molecular Weight: 225.44 g/mol

Structure: (A static image would be placed here in a real document)

Calculated and Reported Physicochemical Properties
The properties of this molecule make it a classic "building block" for further synthetic

elaboration in drug discovery programs.
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Property Value / Description
Significance in Drug
Development

Purity
Typically ≥95% from

commercial suppliers.[1]

High starting purity is essential

for reproducible reaction

outcomes and avoiding

complex purification of

subsequent products.

Appearance
Expected to be an off-white to

light-colored solid.

A physical quality control

parameter.

Storage
Recommended storage at 2-

8°C.[1]

Indicates potential sensitivity to

heat or light over long-term

storage.

pKa (Predicted) ~6.5 - 7.5

The electron-withdrawing

halogens increase the acidity

of the phenolic proton

compared to phenol itself

(~10.0), influencing its

ionization state at physiological

pH and its reactivity as a

nucleophile.

logP (Predicted) ~3.0 - 3.5

The high degree of

halogenation suggests

significant lipophilicity, which is

a key factor in membrane

permeability and potential off-

target binding.

Structural Rationale and Electronic Effects
The substitution pattern is not arbitrary; it is a deliberate design that confers specific reactivity.

The hydroxyl and fluorine groups are ortho to each other, creating the potential for

intramolecular hydrogen bonding. All three halogens are powerful electron-withdrawing groups,

which significantly lowers the electron density of the aromatic ring and increases the acidity of

the phenolic proton. This activated ring system is primed for specific chemical transformations.
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Synthesis and Purification: A Strategic Approach
While specific, peer-reviewed syntheses for this exact molecule are not widely published, a

robust synthetic route can be designed based on well-established transformations of aromatic

compounds. The key is controlling the regioselectivity of the halogenation steps.

Retrosynthetic Analysis
A logical retrosynthetic pathway begins by disconnecting the least stable or most synthetically

accessible bonds. Here, we can disconnect the bromo and chloro substituents, leading back to

a simpler fluorophenol precursor.

3-Bromo-5-chloro-2-fluorophenol

5-Chloro-2-fluorophenol

C-Br Disconnect

Selective Bromination

Selective Chlorination

2-Fluoro-5-nitrophenol

Sandmeyer Reaction
(NH2 -> Cl)

4-Fluoronitrobenzene
(Commercially Available)

Nucleophilic Aromatic
Substitution (NO2 -> OH)

Click to download full resolution via product page

Caption: Retrosynthetic analysis of 3-Bromo-5-chloro-2-fluorophenol.

Proposed Synthetic Protocol
This multi-step synthesis leverages the directing effects of the substituents to install the

halogens in the correct positions.
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Step 1: Synthesis of 5-Chloro-2-fluorophenol This intermediate can be synthesized from a

suitable aniline precursor via a Sandmeyer reaction, a classic and reliable method for

introducing chlorine. A plausible route starts with 2-fluoro-5-chloroaniline.

Diazotization: Dissolve 2-fluoro-5-chloroaniline in an aqueous solution of a strong acid (e.g.,

H₂SO₄/H₂O).

Cool the solution to 0-5°C in an ice bath.

Add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the low temperature to form

the diazonium salt. The formation of the diazonium intermediate is critical and temperature

control is paramount to prevent premature decomposition.

Hydrolysis: Gently warm the diazonium salt solution. The diazonium group is an excellent

leaving group and will be displaced by water to form the desired phenol.

Work-up: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine,

dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Regioselective Bromination to Yield 3-Bromo-5-chloro-2-fluorophenol The hydroxyl

group is a strongly activating, ortho-, para-director. The fluorine is a deactivating, ortho-, para-

director. The chlorine is also a deactivating, ortho-, para-director. The position C3 is ortho to the

hydroxyl group and meta to the chlorine, making it the most activated and sterically accessible

site for electrophilic aromatic substitution.

Reaction Setup: Dissolve the 5-Chloro-2-fluorophenol from Step 1 in a suitable solvent (e.g.,

acetic acid or a chlorinated solvent like dichloromethane).

Bromination: Add N-Bromosuccinimide (NBS) portion-wise at room temperature. NBS is

chosen as a milder and more selective source of electrophilic bromine compared to Br₂,

reducing the risk of over-bromination.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC

until the starting material is consumed.

Quenching and Work-up: Quench any remaining NBS with a solution of sodium thiosulfate.

Proceed with a standard aqueous work-up.
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Purification Strategy
Purification is critical to achieving the high purity required for subsequent applications.

Acid-Base Extraction: This technique is highly effective for purifying phenols.[2] Dissolve the

crude product in an organic solvent (e.g., ether) and wash with a weak aqueous base (e.g.,

sodium bicarbonate) to remove acidic impurities. Then, extract the phenolic product into a

stronger aqueous base (e.g., 1M NaOH). The aqueous layer containing the sodium

phenoxide salt can be washed with an organic solvent to remove neutral impurities. Finally,

re-acidify the aqueous layer with HCl to precipitate the pure phenol, which is then extracted

back into an organic solvent.

Column Chromatography: If impurities with similar acidity are present, silica gel column

chromatography is the definitive final step. A non-polar eluent system (e.g., Hexanes/Ethyl

Acetate) is typically used.

Analytical Characterization and Quality Control
A self-validating protocol relies on a suite of orthogonal analytical techniques to unambiguously

confirm structure and purity. No single method is sufficient.

Integrated Analytical Workflow
The confirmation of a new batch of 3-Bromo-5-chloro-2-fluorophenol should follow a

stringent, logical workflow to ensure quality.

Identity Confirmation Purity & Quantification Final QC
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Mass Spec (HRMS)
Elemental Composition

IR Spectroscopy
Functional Groups

HPLC-UV
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(CoA)

Synthesized
Sample
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Caption: Integrated workflow for analytical characterization and QC.

Spectroscopic Identification
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4.2.1 Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy NMR is the most powerful

tool for elucidating the precise structure.

¹H NMR: The spectrum will be highly informative. One expects to see two doublets in the

aromatic region (approx. 7.0-8.0 ppm), corresponding to the two remaining aromatic protons.

[3] The coupling constants between them will confirm their meta relationship. A broad singlet,

exchangeable with D₂O, will be present for the hydroxyl proton (approx. 4-7 ppm).[3]

¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons. The carbon

attached to the hydroxyl group will be shifted downfield significantly (approx. 150-160 ppm).

[3] The carbons bonded to the halogens will exhibit characteristic shifts and couplings

(especially the large C-F coupling).

4.2.2 Infrared (IR) Spectroscopy IR spectroscopy confirms the presence of key functional

groups.

A strong, broad absorption band in the 3200-3500 cm⁻¹ region is characteristic of the O-H

stretching vibration, indicative of hydrogen bonding.[3]

Sharp peaks in the 1500-1600 cm⁻¹ range correspond to aromatic C=C stretching.[3]

The C-X (C-F, C-Cl, C-Br) stretching vibrations will be present in the fingerprint region (1300-

500 cm⁻¹).[4]

4.2.3 Mass Spectrometry (MS) MS provides the definitive molecular weight and elemental

formula.

High-Resolution MS (HRMS): This is essential to confirm the elemental composition

(C₆H₃BrClFO) by providing a highly accurate mass measurement.

Isotopic Pattern: The presence of both bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine

(³⁵Cl/~75.8%, ³⁷Cl/~24.2%) will create a highly characteristic isotopic cluster for the

molecular ion (M, M+2, M+4, M+6), which serves as an unmistakable signature for the

molecule.[5]

Chromatographic Purity Assessment
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Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) This is the gold

standard for determining the purity of non-volatile organic compounds.

Methodology: A C18 column with a mobile phase gradient of water (often with 0.1% TFA or

formic acid) and acetonitrile or methanol is a standard starting point.

Detection: UV detection at multiple wavelengths (e.g., 220 nm and 254 nm) is used to

quantify the main peak area relative to any impurity peaks, yielding the purity percentage.

Electrochemical detection can also be used and is particularly sensitive for phenols.[2]

Summary of Expected Analytical Data
Technique Expected Result Purpose

¹H NMR
2 aromatic doublets (meta-

coupled), 1 broad OH singlet.

Confirms proton environment

and connectivity.

¹³C NMR 6 distinct aromatic signals. Confirms carbon skeleton.

IR

Broad O-H stretch (~3300

cm⁻¹), aromatic C=C (~1600

cm⁻¹).

Confirms functional groups.

HRMS
M/z matching C₆H₃BrClFO

with <5 ppm error.
Confirms elemental formula.

MS (Isotopes)
Characteristic M, M+2, M+4,

M+6 pattern for Br/Cl.

Confirms presence of

halogens.

HPLC-UV
Single major peak with area %

≥95%.
Quantifies purity.

Applications in Drug Discovery and Development
3-Bromo-5-chloro-2-fluorophenol is not an end-product but a strategic intermediate. Its value

lies in its potential for elaboration into more complex molecules.

Synthetic Handle: The phenolic hydroxyl group is a versatile functional handle. It can be

alkylated to form ethers, acylated to form esters, or used in transition-metal-catalyzed cross-

coupling reactions (e.g., Buchwald-Hartwig amination) after conversion to a triflate.
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Modulation of Properties: In a lead optimization campaign, this fragment could be introduced

to systematically probe a binding pocket. The fluorine can act as a hydrogen bond acceptor

or a metabolically stable replacement for hydrogen. The chlorine and bromine atoms occupy

distinct vectors in space and provide lipophilicity, potentially filling hydrophobic pockets in a

target protein and improving binding affinity.

Precedent in Bioactive Molecules: While this specific molecule is a building block, the 3,5-

dihalophenol motif is present in numerous bioactive compounds. For instance, the related 3-

bromo-5-chlorophenol has been used as an intermediate in the synthesis of non-nucleoside

reverse transcriptase inhibitors and potential treatments for Alzheimer's disease.[6]

Safety and Handling
As a laboratory chemical, 3-Bromo-5-chloro-2-fluorophenol requires careful handling in a

controlled environment.

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).[1][7]

Precautions: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF

IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present

and easy to do. Continue rinsing).[1]

Personal Protective Equipment (PPE): Always handle this compound in a fume hood while

wearing safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion
3-Bromo-5-chloro-2-fluorophenol is a high-value chemical intermediate whose utility is

derived from its unique and complex substitution pattern. Its synthesis requires a strategic,

multi-step approach with careful control of regioselectivity. Rigorous, multi-faceted analytical

characterization is mandatory to ensure structural fidelity and purity. For medicinal chemists

and drug development professionals, this compound offers a sophisticated tool to modulate the

pharmacokinetic and pharmacodynamic properties of lead compounds, making it a valuable

addition to the modern synthetic chemist's toolbox.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. aobchem.com [aobchem.com]

2. tandfonline.com [tandfonline.com]

3. chem.libretexts.org [chem.libretexts.org]

4. spectroscopyonline.com [spectroscopyonline.com]

5. Purdue Chemistry: Wenthold Group: Mass Spectrometric Detection of Phenols using the
Gibbs Reaction [chem.purdue.edu]

6. CN101735023A - Method for preparing 3-bromo-5-chlorophenol - Google Patents
[patents.google.com]

7. 5-Bromo-3-chloro-2-fluorophenol | C6H3BrClFO | CID 54759056 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Introduction: The Strategic Value of Polysubstituted
Phenols]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1529030/docs#introduction-the-strategic-value-of-
polysubstituted-phenols]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1529030/docs?utm_src=pdf-body#introduction-the-strategic-value-of-polysubstituted-phenols
https://www.benchchem.com/product/b1529030?utm_src=pdf-custom-synthesis#bc-rfq
https://www.aobchem.com/3-bromo-5-chloro-2-fluorophenol.html
https://www.tandfonline.com/doi/pdf/10.1080/03067318308078353
https://chem.libretexts.org/Courses/Martin_Luther_College/Organic_Chemistry_-_MLC/03%3A_Alcohols_Ethers_Thiols_Sulfides_and_Amines/3.01%3A_Alcohols_and_Phenols/3.1.12%3A_Spectroscopy_of_Alcohols_and_Phenols
https://www.spectroscopyonline.com/view/halogenated-organic-compounds
https://www.chem.purdue.edu/wenthold/research/Mass-Spectrometric-Detection-of-Phenols-using-the-Gibbs-Reaction.html
https://www.chem.purdue.edu/wenthold/research/Mass-Spectrometric-Detection-of-Phenols-using-the-Gibbs-Reaction.html
https://patents.google.com/patent/CN101735023A/en
https://patents.google.com/patent/CN101735023A/en
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-3-chloro-2-fluorophenol
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-3-chloro-2-fluorophenol
https://www.benchchem.com/product/b1529030/docs#introduction-the-strategic-value-of-polysubstituted-phenols
https://www.benchchem.com/product/b1529030/docs#introduction-the-strategic-value-of-polysubstituted-phenols
https://www.benchchem.com/product/b1529030/docs#introduction-the-strategic-value-of-polysubstituted-phenols
https://www.benchchem.com/product/b1529030/docs#introduction-the-strategic-value-of-polysubstituted-phenols
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1529030?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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